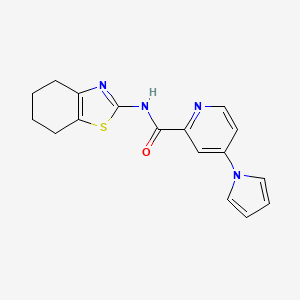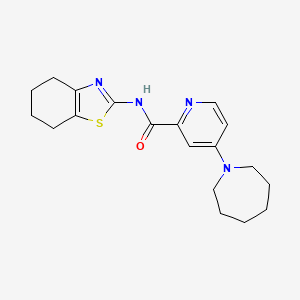
4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine (DCPM) is a small molecule that has been studied in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of drugs, as a substrate for enzyme-catalyzed reactions, and as a component of various drug delivery systems. DCPM is a highly versatile compound that has the potential to be used in a variety of applications.
Applications De Recherche Scientifique
4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine has been used in a variety of scientific research applications. It has been used as a model compound for studying the structure-activity relationships of drugs, as a substrate for enzyme-catalyzed reactions, and as a component of various drug delivery systems. 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine has also been used to study the binding of drugs to proteins, and to study the mechanisms of drug absorption, distribution, metabolism, and excretion.
Mécanisme D'action
The mechanism of action of 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine is not fully understood. However, it is believed that the compound binds to specific proteins in the body, which then triggers a series of biochemical reactions. These reactions result in the activation of various signaling pathways, which ultimately lead to the desired physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine are not fully understood. However, it has been shown to have anti-inflammatory and anti-tumor effects in animal models. It has also been shown to have neuroprotective effects in a cell culture model of Parkinson’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine in lab experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it can be used to study a variety of biochemical and physiological processes. However, it is important to note that the effects of 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine may vary depending on the experimental conditions.
Orientations Futures
There are a number of potential future directions for the use of 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine in scientific research. These include the development of new drug delivery systems, the study of the mechanisms of drug action, and the development of new therapeutic agents. Additionally, 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine could be used to study the effects of environmental pollutants on the body, as well as the effects of different chemicals on the nervous system. Finally, 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine could be used to study the effects of different drugs on the immune system.
Méthodes De Synthèse
4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine can be synthesized using a variety of methods. The most common method involves the reaction of 2,4-dichlorobenzoyl chloride with 3-pyridylmorpholine in the presence of a base, such as sodium hydroxide, in an organic solvent. This reaction produces 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine in a yield of up to 70%. Other methods, such as the reaction of 2,4-dichlorobenzoyl chloride with pyridine in the presence of a base, can also be used to synthesize 4-(2,4-dichlorobenzoyl)-2-(pyridin-3-yl)morpholine.
Propriétés
IUPAC Name |
(2,4-dichlorophenyl)-(2-pyridin-3-ylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-12-3-4-13(14(18)8-12)16(21)20-6-7-22-15(10-20)11-2-1-5-19-9-11/h1-5,8-9,15H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGPZGPAFSRJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(2-(pyridin-3-yl)morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6506094.png)
![ethyl 4-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-4-oxobutanoate](/img/structure/B6506106.png)
![3-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidine-1-carbonyl]-2H-chromen-2-one](/img/structure/B6506119.png)
![3-{2-[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6506126.png)
![methyl 4-{[4-({[(furan-2-yl)methyl]sulfanyl}methyl)piperidin-1-yl]sulfonyl}benzoate](/img/structure/B6506138.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506141.png)
![N-[(furan-2-yl)methyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B6506145.png)
![1-[6-(1H-imidazol-1-yl)pyridin-3-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6506146.png)
![1-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-yl}-2-methoxyethan-1-one](/img/structure/B6506150.png)
![3-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6506153.png)
![2-(4-chlorophenoxy)-2-methyl-1-[2-(pyridin-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B6506178.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-4-(1H-pyrrol-1-yl)pyridine-2-carboxamide](/img/structure/B6506198.png)
